

A Comparative Analysis of the Side Effect Profiles: Chiglitazar Versus Other Thiazolidinediones

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Compound of Interest		
Compound Name:	Chiglitazar	
Cat. No.:	B606645	Get Quote

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Introduction

Thiazolidinediones (TZDs) have long been a therapeutic option for type 2 diabetes, primarily through their action as agonists of the peroxisome proliferator-activated receptor-gamma (PPARy), which enhances insulin sensitivity. However, their clinical use has been tempered by a distinct side effect profile, including weight gain, edema, and an increased risk of bone fractures. **Chiglitazar**, a novel peroxisome proliferator-activated receptor pan-agonist, targeting PPARα, PPARγ, and PPARδ, has emerged as a new generation insulin sensitizer. This guide provides an objective comparison of the side effect profile of **Chiglitazar** against other major thiazolidinediones—Pioglitazone, Rosiglitazone, and Lobeglitazone—supported by available experimental data from clinical trials and mechanistic studies.

Comparative Side Effect Profile: Quantitative Data

The following tables summarize the incidence of key adverse events associated with **Chiglitazar** and other thiazolidinediones based on data from various clinical trials and meta-analyses. It is important to note that direct head-to-head comparisons across all agents are limited, and trial designs and patient populations may vary.

Table 1: Incidence of Edema and Weight Gain



Drug	Dosage	Trial/Study	Incidence of Edema (%)	Mean Weight Gain (kg)	Citation(s)
Chiglitazar	32 mg	СМАР	Low incidence (mild)	2.50 (vs. Placebo)	[1][2]
48 mg	СМАР	Low incidence (mild)	2.50 (vs. Placebo)	[1][2]	
Pioglitazone	15-45 mg	Various	3.0 - 7.5 (monotherapy	0.5 - 2.8 (vs. Placebo)	[3]
15-45 mg	With Insulin	15.3	-		
Rosiglitazone	4-8 mg	Various	3.0 - 7.5 (monotherapy	-	_
4-8 mg	With Insulin	14.7	-		
Lobeglitazon e	0.5 mg	Phase III	3.6	0.89 (vs. -0.63 in Placebo)	

Table 2: Risk of Bone Fractures



Drug	Population	Study Type	Key Findings	Citation(s)
Chiglitazar	T2DM	Meta-analysis	Comparable risk to other TZDs	
Pioglitazone	T2DM	Clinical Trial	Increased risk, particularly in women	_
Rosiglitazone	T2DM	Clinical Trial	Increased risk, particularly in women	_
Lobeglitazone	T2DM	Review	Potential concern, similar to other TZDs	_

Table 3: Cardiovascular Safety Profile



Drug	Trial/Study	Primary Endpoint	Key Findings	Citation(s)
Chiglitazar	Meta-analysis	Heart Failure	No cases reported in Chiglitazar or placebo arms	
Pioglitazone	PROactive	Macrovascular events	No significant difference in primary endpoint vs. placebo. Increased incidence of heart failure.	
Rosiglitazone	RECORD	CV hospitalization or death	Risk of heart failure death or hospitalization was doubled vs. active control.	
Lobeglitazone	Phase III	Safety Assessment	No reported increase in major cardiovascular events.	

Experimental Protocols for Key Safety Assessments

Assessment of Edema and Fluid Retention:

In clinical trials for thiazolidinediones, the assessment of edema is a critical safety endpoint. The methodology typically involves:

 Clinical Examination: Regular physical examinations by clinicians to check for pitting edema, typically in the lower extremities. The severity of edema is often graded (e.g., mild, moderate, severe).



- Patient-Reported Outcomes: Patients are systematically questioned at each study visit about the new onset or worsening of swelling in their feet, ankles, or other parts of the body.
- Body Weight Measurement: Consistent monitoring of body weight at each visit to detect significant fluid-related weight gain.
- Adverse Event Reporting: All instances of edema are recorded as adverse events, with details on severity, duration, and any action taken (e.g., dose reduction, diuretic use).
- Laboratory Monitoring: In some studies, markers of hemodilution, such as a decrease in hematocrit or hemoglobin, are monitored as indirect indicators of plasma volume expansion.

Monitoring of Bone Fractures:

The increased risk of bone fractures with TZD use has led to specific monitoring protocols in clinical trials:

- Adverse Event Reporting: All fractures are meticulously recorded as adverse events
 throughout the study duration. Information collected includes the location of the fracture, the
 circumstances leading to it (e.g., trauma level), and the method of diagnosis.
- Fracture Classification: Fractures are often classified as "low-energy" or "non-traumatic" to distinguish them from fractures caused by significant trauma.
- Bone Mineral Density (BMD) Measurement: In some studies, dual-energy X-ray absorptiometry (DXA) scans are performed at baseline and at specified intervals to assess changes in BMD at key sites like the lumbar spine and hip.
- Adjudication of Fracture Events: An independent, blinded adjudication committee often reviews all reported fracture events to ensure consistent and accurate classification according to the study protocol.

Cardiovascular Event Adjudication:

For large cardiovascular outcome trials like PROactive (Pioglitazone) and RECORD (Rosiglitazone), a rigorous process is in place to adjudicate cardiovascular events:

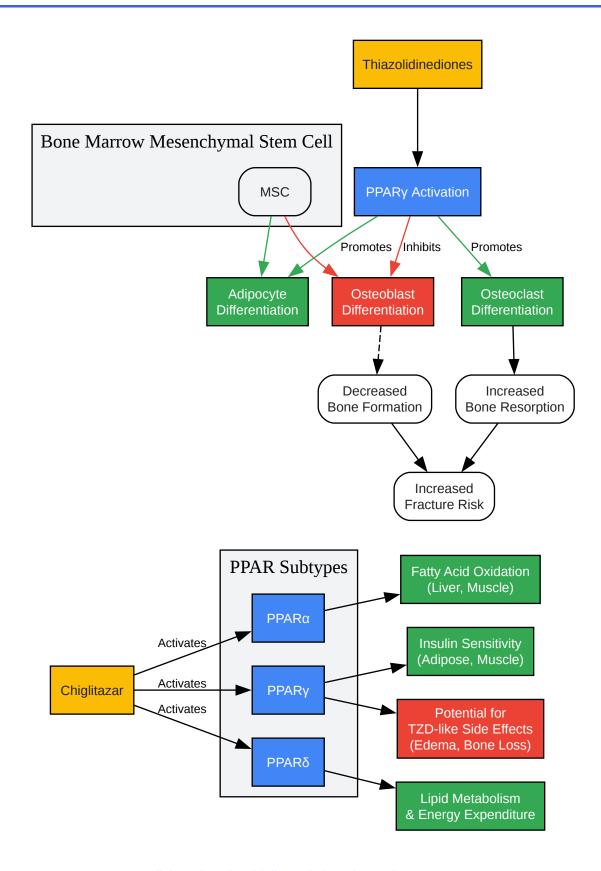


- Pre-specified Endpoints: The study protocol pre-defines the specific cardiovascular events that will be adjudicated, such as cardiovascular death, non-fatal myocardial infarction, stroke, and hospitalization for heart failure.
- Blinded Adjudication Committee: An independent clinical endpoint committee, blinded to the treatment allocation of the patients, reviews all potential cardiovascular events.
- Source Document Review: The committee reviews all relevant source documents, including
 hospital records, physician notes, laboratory results, and imaging studies, to determine if a
 suspected event meets the pre-defined criteria.
- Standardized Definitions: The adjudication process follows standardized definitions for each cardiovascular event to ensure consistency across all study sites.

Signaling Pathways and Mechanisms of Side Effects Thiazolidinedione-Induced Edema and Weight Gain

The primary mechanism for edema and fluid-related weight gain with TZDs involves the activation of PPARy in the renal collecting ducts. This leads to the upregulation of the epithelial sodium channel (ENaC), which increases sodium and water reabsorption.





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